molecular formula C20H22N2O5S B4200558 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No. B4200558
M. Wt: 402.5 g/mol
InChI Key: VBWFQTAFHOUNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as a selective inhibitor of the T-type calcium channel and has been studied for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide involves the selective inhibition of T-type calcium channels. This inhibition results in the modulation of various physiological processes that are regulated by these channels, including neuronal excitability, hormone secretion, and cardiovascular function.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to modulate the activity of T-type calcium channels, which are involved in the regulation of various physiological processes such as neuronal excitability, hormone secretion, and cardiovascular function.

Advantages and Limitations for Lab Experiments

The advantages of using N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide in lab experiments include its selective inhibitory activity against T-type calcium channels, which allows for the modulation of various physiological processes. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its pharmacological properties and potential side effects.

Future Directions

There are several future directions for the scientific research of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide. These include further studies on its pharmacological properties, potential use in treating various diseases, and potential side effects. Additionally, future research could focus on the development of more selective inhibitors of T-type calcium channels and their potential use in treating various diseases.

Scientific Research Applications

The potential pharmacological properties of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide have been studied extensively in scientific research. This compound has been shown to have selective inhibitory activity against T-type calcium channels, which are involved in various physiological processes such as neuronal excitability, hormone secretion, and cardiovascular function.

properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c23-20(14-6-11-18-19(12-14)27-13-26-18)21-15-7-9-17(10-8-15)28(24,25)22-16-4-2-1-3-5-16/h6-12,16,22H,1-5,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWFQTAFHOUNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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